Tris(dibenzoylmethane)mono(phenanthroline)europium (III)

Catalog No.
S1521343
CAS No.
17904-83-5
M.F
C57H44EuN2O6
M. Wt
1004.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dibenzoylmethane)mono(phenanthroline)europium...

CAS Number

17904-83-5

Product Name

Tris(dibenzoylmethane)mono(phenanthroline)europium (III)

IUPAC Name

europium;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline

Molecular Formula

C57H44EuN2O6

Molecular Weight

1004.9 g/mol

InChI

InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;/b3*14-11+;;

InChI Key

DYKOLWWJTALFFU-RWBKAWJDSA-N

SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu]

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu]

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu]

Luminescent Material

Eu(DBM)3(Phen) possesses strong red light emission (around 615 nm) upon excitation with ultraviolet light (around 355 nm) []. This property makes it a promising candidate for luminescent materials in various applications, such as:

  • Bioassays and bioimaging: Eu(DBM)3(Phen) can be used as a luminescent probe for biological molecules due to its high sensitivity and long emission lifetime []. By attaching it to specific biomolecules, researchers can track their presence and location within cells or tissues.
  • Optical sensors: The luminescence intensity of Eu(DBM)3(Phen) can be influenced by its surrounding environment. This allows researchers to design sensors for various analytes, such as metal ions, pH, and temperature, based on changes in its luminescence properties [].
  • Light-emitting devices (LEDs): Eu(DBM)3(Phen) can be incorporated into LEDs for potential applications in organic electronics and displays, due to its efficient red light emission [].

Catalyst

Eu(DBM)3(Phen) exhibits catalytic activity for various organic reactions, including:

  • Epoxidation: Eu(DBM)3(Phen) can act as a catalyst for the conversion of alkenes to epoxides using organic peroxides as oxidants []. This reaction is essential for the synthesis of various industrially important chemicals.
  • Hydrolysis: Eu(DBM)3(Phen) can also catalyze the hydrolysis of certain organic compounds, such as esters and amides []. This application is useful for breaking down specific molecules in various chemical processes.

Dates

Modify: 2023-08-15

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